Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate
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Overview
Description
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate is a complex organic compound featuring a thiazole ring, a bromine atom, and a propanoate ester group. The thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms, is known for its versatility and presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate typically involves multiple steps. One common route starts with the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an intermediate ester compound . This intermediate then undergoes further reactions to introduce the thiazole ring and the propanoate ester group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The bromine atom and propanoate ester group may also contribute to its biological activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug featuring a thiazole ring.
Uniqueness
Methyl 3-(2-(5-bromothiazol-2-yl)propan-2-ylthio)propanoate is unique due to its specific combination of a bromine-substituted thiazole ring and a propanoate ester group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H14BrNO2S2 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 3-[2-(5-bromo-1,3-thiazol-2-yl)propan-2-ylsulfanyl]propanoate |
InChI |
InChI=1S/C10H14BrNO2S2/c1-10(2,9-12-6-7(11)16-9)15-5-4-8(13)14-3/h6H,4-5H2,1-3H3 |
InChI Key |
IYXAQBQNFRBOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(S1)Br)SCCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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